molecular formula C25H39N3O5 B1676565 MG-115 CAS No. 133407-86-0

MG-115

Cat. No.: B1676565
CAS No.: 133407-86-0
M. Wt: 461.6 g/mol
InChI Key: QEJRGURBLQWEOU-FKBYEOEOSA-N
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Description

MG-115, also known as carbobenzoxy-L-leucyl-L-leucyl-L-norvalinal, is a potent and reversible proteasome inhibitor. It specifically inhibits the chymotrypsin-like activity of the proteasome, which is crucial for protein degradation within cells. This compound has been widely used in scientific research due to its ability to induce p53-dependent apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

MG-115 is synthesized through a series of peptide coupling reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers, which allow for the efficient and precise coupling of amino acids. The final product is purified using high-performance liquid chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

MG-115 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MG-115 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study proteasome function and inhibition.

    Biology: Employed in cell biology to induce apoptosis and study protein degradation pathways.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of proteasome inhibitors for various applications

Mechanism of Action

MG-115 exerts its effects by inhibiting the chymotrypsin-like activity of the proteasome. This inhibition prevents the degradation of proteins, leading to the accumulation of damaged or misfolded proteins within the cell. The accumulation of these proteins triggers p53-dependent apoptosis, a process that leads to programmed cell death. The molecular targets of this compound include the 20S and 26S proteasome subunits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its reversible inhibition of the proteasome and its ability to specifically target the chymotrypsin-like activity. This specificity makes it a valuable tool in research for studying the role of the proteasome in various cellular processes .

Properties

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxopentan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O5/c1-6-10-20(15-29)26-23(30)21(13-17(2)3)27-24(31)22(14-18(4)5)28-25(32)33-16-19-11-8-7-9-12-19/h7-9,11-12,15,17-18,20-22H,6,10,13-14,16H2,1-5H3,(H,26,30)(H,27,31)(H,28,32)/t20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJRGURBLQWEOU-FKBYEOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432100
Record name MG-115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133407-86-0
Record name MG-115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of MG-115?

A1: this compound primarily targets the proteasome, a cellular complex responsible for degrading damaged or unnecessary proteins. [, , , ]

Q2: How does this compound interact with the proteasome?

A2: this compound binds to the catalytic sites of the proteasome, specifically the chymotrypsin-like activity site, inhibiting its function. This leads to the accumulation of proteins normally targeted for degradation. [, ]

Q3: Does this compound affect other proteolytic enzymes besides the proteasome?

A3: While this compound demonstrates high specificity for the proteasome, research suggests potential interactions with other proteolytic enzymes like calpains, though their inhibition doesn't seem to significantly alter cellular tau levels in certain models. [, ]

Q4: What are the downstream effects of proteasome inhibition by this compound?

A4: Proteasome inhibition by this compound triggers a cascade of events, including:

  • Accumulation of polyubiquitinated proteins. []
  • Disruption of cellular processes reliant on protein degradation, such as cell cycle regulation, signal transduction, and apoptosis. [, , ]
  • Activation of stress response pathways. []
  • Potential induction of apoptosis in specific cell types. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C22H35N3O5, and its molecular weight is 421.53 g/mol. []

Q6: Is there spectroscopic data available for this compound?

A6: While specific spectroscopic data isn't extensively detailed within the provided research, its structure can be characterized using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). []

Q7: How does the structure of this compound contribute to its proteasome inhibitory activity?

A7: The peptide-like structure of this compound, particularly the presence of leucine and norvaline residues, is crucial for its binding affinity to the proteasome's active site. [, ]

Q8: In which biological systems and disease models has this compound been studied?

A8: this compound has been explored in a range of biological systems, including:

  • Mammalian cell lines (e.g., human neuroblastoma, breast cancer, colorectal cancer cells). [, , , , ]
  • Primary cells (e.g., rat hippocampal neurons, human umbilical vein endothelial cells). [, , ]
  • Sea urchin fertilization. []
  • Plant stress responses. []
  • Parasite development (e.g., Leishmania donovani, Schistosoma mansoni). [, ]

Q9: Can this compound be used to study protein degradation pathways?

A9: Yes, this compound is a valuable tool for investigating protein degradation pathways, particularly those involving the ubiquitin-proteasome system. Researchers can utilize this compound to inhibit proteasome activity and study the subsequent effects on protein accumulation, signaling cascades, and cellular responses. [, , ]

Q10: What are the limitations of using this compound in research and potential therapeutic applications?

A10: Despite its utility, this compound has limitations:

  • Off-target effects: While considered specific for the proteasome, potential interactions with other cellular components need thorough investigation. [, ]
  • Toxicity: High doses or prolonged exposure to this compound may lead to cellular toxicity, underscoring the need for careful dose optimization in any future therapeutic applications. [, ]
  • Resistance: As with many therapeutic agents, the development of resistance to this compound is a possibility that requires further research and potential strategies to overcome. []

Q11: What are the key areas for future research on this compound?

A11: Several research avenues warrant further exploration:

  • Comprehensive understanding of its SAR: Investigating how structural modifications to this compound impact its activity, potency, and selectivity will be crucial for developing more targeted and effective proteasome inhibitors. [, ]
  • Elucidating resistance mechanisms: Identifying the mechanisms underlying potential resistance to this compound and developing strategies to circumvent them will be critical for its long-term therapeutic potential. []
  • Improving its pharmacological properties: Research focusing on enhancing this compound's stability, solubility, and bioavailability through novel formulation strategies or structural modifications could improve its therapeutic applicability. [, ]
  • Exploring its potential in combination therapies: Investigating the efficacy of this compound in combination with other therapeutic agents, particularly in the context of cancer and neurodegenerative diseases, could reveal synergistic effects and enhance treatment outcomes. []

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